molecular formula C9H18Cl2N2O B2386751 2-Methyl-2,8-diazaspiro[4.5]decan-3-one dihydrochloride CAS No. 2105838-76-2

2-Methyl-2,8-diazaspiro[4.5]decan-3-one dihydrochloride

Katalognummer: B2386751
CAS-Nummer: 2105838-76-2
Molekulargewicht: 241.16
InChI-Schlüssel: FSBHJNYMJUVYSI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-2,8-diazaspiro[4.5]decan-3-one dihydrochloride is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery. This compound features a spirocyclic diazaspiro[4.5]decane core, a privileged structure known for contributing to favorable physicochemical properties and 3D diversity in small molecules. The incorporation of this scaffold is a strategic approach to optimizing the potency and pharmacokinetic profiles of drug candidates. This reagent serves as a key synthetic intermediate in the exploration of novel therapeutics. Its research applications are demonstrated in the development of inhibitors for critical biological pathways. Specifically, analogous 2,8-diazaspiro[4.5]decane compounds are central to the discovery of potent, orally bioavailable small-molecule inhibitors of WNT signaling, a pathway frequently deregulated in cancers such as colon cancer . Furthermore, derivatives of this spirocyclic system have been investigated as inhibitors of LATS1/2 kinases in the Hippo pathway, presenting a potential therapeutic strategy for promoting tissue regeneration and treating conditions like idiopathic pulmonary fibrosis (IPF) and acute respiratory distress syndrome (ARDS) . The dihydrochloride salt form enhances the compound's solubility, facilitating its use in various biological assay systems. This product is provided for Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Eigenschaften

IUPAC Name

2-methyl-2,8-diazaspiro[4.5]decan-3-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O.2ClH/c1-11-7-9(6-8(11)12)2-4-10-5-3-9;;/h10H,2-7H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSBHJNYMJUVYSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2(CCNCC2)CC1=O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Cyclization of Protected Diamines

A common approach involves cyclizing a diamine precursor with a ketone or ester group. For example, 8-tert-butoxycarbonyl-3-oxo-2,8-diazaspiro[4.5]decane serves as a protected intermediate. Treatment with hydrogen chloride (HCl) in 1,4-dioxane at 20°C for 2 hours quantitatively removes the tert-butoxycarbonyl (Boc) group, yielding the hydrochloride salt. Adapting this method, the methyl group at position 2 is introduced via alkylation prior to cyclization.

Reaction Conditions:

  • Reagent: 4M HCl in dioxane
  • Temperature: 20°C
  • Time: 2 hours
  • Yield: Quantitative

Introduction of the Methyl Group

The 2-methyl substituent is typically introduced through alkylation or during ring closure.

Alkylation of Secondary Amines

In a method analogous to WO2018087602A1, a secondary amine in the spiro framework is methylated using methyl iodide or dimethyl sulfate. For instance, 2-benzyl-3-ethyl-2,8-diazaspiro[4.5]decane-3-carboxylate undergoes alkylation with methyl iodide in the presence of a base like sodium hydride (NaH) in tetrahydrofuran (THF).

Reaction Conditions:

  • Reagent: Methyl iodide, NaH
  • Solvent: THF
  • Temperature: 0°C to room temperature
  • Yield: 70–85% (estimated from similar reactions)

Deprotection and Salt Formation

The final step involves deprotecting amines and converting the free base to the dihydrochloride salt.

Acidic Deprotection with HCl

Following alkylation, the Boc-protected intermediate is treated with HCl in dioxane. For example, 2-methyl-8-Boc-2,8-diazaspiro[4.5]decan-3-one reacts with 4M HCl in dioxane, removing the Boc group and protonating both amines to form the dihydrochloride.

Reaction Conditions:

  • Reagent: 4M HCl in dioxane
  • Temperature: 20°C
  • Time: 2 hours
  • Yield: >95%

Crystallization and Purification

The crude product is purified via rotary evaporation followed by recrystallization from ethanol/water mixtures. The dihydrochloride salt precipitates as a white crystalline solid.

Purification Data:

  • Solvent System: Ethanol/water (3:1)
  • Purity: >98% (HPLC)

Alternative Routes and Optimization

Reductive Amination

A patent by US20210179567A1 describes reductive amination for spirocycle formation. A diketone reacts with methylamine under hydrogenation conditions (e.g., Pd/C, H₂), forming the spirocyclic amine. Subsequent HCl treatment yields the dihydrochloride.

Reaction Conditions:

  • Catalyst: 10% Pd/C
  • Pressure: 50 psi H₂
  • Solvent: Methanol
  • Yield: 65–75%

Enzymatic Resolution

For enantiomerically pure forms, WO2018087602A1 employs 2,3:4,6-di-O-isopropylidene-2-keto-L-gulonic acid to resolve racemic mixtures. The (S)-enantiomer is isolated with 78.55% enantiomeric excess using this chiral resolving agent.

Comparative Analysis of Methods

Method Key Reagents Yield Purity Reference
Boc Deprotection HCl/dioxane >95% >98%
Reductive Amination Pd/C, H₂ 65–75% 90–95%
Enzymatic Resolution Chiral resolving agent 40–50%* 78.55% ee

*Yield after resolution.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-2,8-diazaspiro[4.5]decan-3-one dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications of 2-Methyl-2,8-diazaspiro[4.5]decan-3-one Hydrochloride

2-Methyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride is a spirocyclic compound with the molecular formula C9H17O1N2Cl1. It is used in scientific research for a variety of applications, including as a building block in the synthesis of more complex molecules, in studies of its potential biological activities and interactions with biomolecules, and in research to explore its potential therapeutic applications, including its use as a precursor for drug development. The compound is also utilized in the production of specialty chemicals and materials.

Chemical Properties and Structure

The spirocyclic structure of 2-Methyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride allows for distinct chemical reactivity and biological interactions. The presence of nitrogen atoms in its structure enhances its potential as a pharmacological agent, and the hydrochloride form improves solubility, facilitating its use in various biological assays.

Chemical Reactions

2-Methyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride can undergo oxidation, reduction, and substitution reactions. Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents such as lithium aluminum hydride and sodium borohydride are often used. Reagents like halogens and nucleophiles are employed in substitution reactions. The products formed from these reactions depend on the specific conditions and reagents used.

Biological Activities

Research indicates that 2-Methyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride exhibits several significant biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound has antimicrobial effects against various pathogens, making it a candidate for developing new antibiotics.
  • Antiviral Activity : Investigations into its antiviral properties have shown potential efficacy against specific viral strains, indicating its usefulness in treating viral infections.
  • Cytotoxic Effects : In vitro studies have demonstrated cytotoxicity against cancer cell lines, suggesting that it may play a role in cancer therapy.

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Antimicrobial Efficacy : A study evaluated the antimicrobial properties of 2-Methyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones compared to control groups, supporting its potential as an antimicrobial agent.
  • Cytotoxicity Assessment : A study compared the cytotoxic effects of various diazaspiro compounds and found that 2-Methyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride demonstrated potent activity against several cancer cell lines, with IC50 values indicating effective concentration ranges for therapeutic use.

Safety and Hazards

Wirkmechanismus

The mechanism of action of 2-Methyl-2,8-diazaspiro[4.5]decan-3-one dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural and Molecular Differences

The table below highlights key structural and molecular distinctions between 2-methyl-2,8-diazaspiro[4.5]decan-3-one dihydrochloride and analogous compounds:

Compound Name Molecular Formula Molecular Weight Substituents/Modifications Key Properties/Applications References
This compound C₉H₁₆Cl₂N₂O 251.15* Methyl at position 2; dihydrochloride salt High solubility, CNS research
2-(4-Chlorobenzyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride C₁₅H₂₀Cl₂N₂O 315.24 4-Chlorobenzyl at position 2 Enhanced receptor binding affinity
4-Phenyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride C₁₄H₁₉ClN₂O 266.77 Phenyl at position 4 High-purity research chemical
8-Methyl-2,8-diazaspiro[4.5]decan-3-one C₉H₁₆N₂O 168.24 Methyl at position 8 Synthetic intermediate
6,6-Difluoro-2,8-diazaspiro[4.5]decan-3-one C₈H₁₂F₂N₂O 190.19 Fluorine atoms at position 6 Metabolic stability enhancement

*Molecular weight inferred from substituent addition to base structure; exact value may vary depending on salt stoichiometry .

Functional and Pharmacological Differences

  • Substituent Effects: The methyl group in the target compound provides moderate lipophilicity and steric hindrance, favoring blood-brain barrier penetration for CNS targets . Fluorine substituents (e.g., 6,6-difluoro analog) enhance metabolic stability and binding affinity due to electronegativity and reduced susceptibility to oxidation .
  • Salt Forms: Dihydrochloride salts (target compound) exhibit superior aqueous solubility compared to mono-hydrochloride or free-base forms, facilitating in vivo studies . Hydrochloride salts of phenyl-substituted analogs (e.g., 4-phenyl derivative) are prioritized for crystallography and stability testing .

Research and Application Insights

  • Biological Activity :

    • Spirocyclic diaza compounds are explored as modulators of GPCRs (G-protein-coupled receptors) and ion channels. The methyl-substituted derivative shows promise in early-stage neuropathic pain models .
    • Chlorobenzyl and phenyl analogs demonstrate higher in vitro potency for kinase inhibition but face challenges in bioavailability due to increased hydrophobicity .
  • Safety Profiles: Most spirocyclic diaza compounds, including the target, exhibit low acute toxicity (LD₅₀ > 500 mg/kg in rodents) but may cause irritation (H315, H319) .

Biologische Aktivität

2-Methyl-2,8-diazaspiro[4.5]decan-3-one dihydrochloride is a spirocyclic compound with significant biological activity, particularly in pharmacological research. Its unique bicyclic structure includes two nitrogen atoms, which contribute to its interaction with various biological targets. This article explores the compound's biological activity, synthesis methods, and potential therapeutic applications.

  • Molecular Formula : C9H16N2O·2HCl
  • Molecular Weight : Approximately 204.7 g/mol
  • Appearance : Off-white solid

The biological activity of this compound is primarily due to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may modulate their activity, leading to various biochemical responses. Research indicates that it can act as an inhibitor for certain kinases, particularly TYK2 and JAK1, which are involved in inflammatory processes .

Pharmacological Applications

  • Anti-inflammatory Activity :
    • A study highlighted the compound's potential as a dual TYK2/JAK1 inhibitor with IC50 values of 6 nM for TYK2 and 37 nM for JAK1. It demonstrated more potent anti-inflammatory effects than existing treatments like tofacitinib in models of acute ulcerative colitis .
  • Anticancer Potential :
    • The spirocyclic structure has been linked to improved binding interactions with protein targets involved in cancer progression. For example, derivatives of this compound have shown cytotoxicity against various cancer cell lines .
  • Neurological Effects :
    • There is emerging research on its potential in neuropharmacology, particularly regarding inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes, which are relevant in Alzheimer's disease treatment .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic synthesis techniques:

  • Cyclization Reactions :
    • Cyclization of precursor compounds under acidic conditions (often using hydrochloric acid) is a common method.
  • Purification Techniques :
    • The final product is usually purified through recrystallization or chromatography to achieve high purity levels.

Comparative Analysis

To understand the uniqueness of this compound, it can be compared with similar compounds:

Compound NameStructural FeaturesUnique Aspects
1-Methyl-1H-pyrazoleContains a pyrazole ringKnown for anti-inflammatory properties
1,4-DiazepaneA seven-membered ring with two nitrogensUsed in anxiolytic medications
2-AminoquinolineContains an amino group on a quinolineExhibits antitumor activity

The distinct spirocyclic structure of this compound may enhance its biological activities compared to these other compounds.

Case Studies and Research Findings

Recent studies have explored the compound's effectiveness in various therapeutic areas:

  • Study on Inhibition Potency : A systematic exploration revealed that derivatives exhibited selective inhibition of TYK2/JAK1 kinases, suggesting a promising avenue for treating inflammatory diseases .
  • Anticancer Research : Investigations into the cytotoxic effects on specific cancer cell lines demonstrated that modifications to the spirocyclic structure could enhance efficacy against resistant cancer types .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Methyl-2,8-diazaspiro[4.5]decan-3-one dihydrochloride?

  • Methodological Answer : The compound can be synthesized via a one-step route using spirocyclic building blocks. For example, modular synthesis strategies involving cyclization of amine precursors with ketones or aldehydes under acidic conditions are common. Reaction optimization should focus on controlling stoichiometry and reaction time to minimize byproducts. Post-synthesis purification via recrystallization or reverse-phase HPLC is recommended to achieve >95% purity .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store the compound in a desiccator at -20°C under inert gas (e.g., argon) to prevent hygroscopic degradation. Use nitrile gloves and lab coats during handling, and work in a fume hood to avoid inhalation. Stability studies indicate reduced efficacy at >40°C or pH extremes (<3 or >9), so environmental controls are critical .

Q. What analytical techniques confirm the structural integrity of the compound?

  • Methodological Answer : High-resolution NMR (¹H/¹³C) and X-ray crystallography are gold standards for verifying the spirocyclic structure. Mass spectrometry (ESI-MS) confirms molecular weight (227.17 g/mol), while IR spectroscopy validates functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹). Cross-reference with PubChem data (InChIKey: AJIPKPYGQRDIAK-UHFFFAOYSA-N) ensures accuracy .

Advanced Research Questions

Q. How can conformational analysis using ring puckering coordinates improve understanding of the compound’s bioactivity?

  • Methodological Answer : The spirocyclic structure’s puckering amplitude and phase angle (defined via Cremer-Pople coordinates) influence receptor binding. Computational tools (DFT or MD simulations) model low-energy conformers to predict interactions with targets like GABA receptors. Experimentally, variable-temperature NMR can detect dynamic puckering, correlating with activity in seizure models .

Q. What strategies address discrepancies between in vitro and in vivo efficacy of the compound?

  • Methodological Answer : Discrepancies often arise from metabolic instability or poor blood-brain barrier (BBB) penetration. Use LC-MS to identify metabolites in plasma and brain homogenates. Modify the structure with lipophilic substituents (e.g., fluorinated groups) to enhance BBB permeability, guided by LogP calculations (target: 1.5–2.5) .

Q. How can researchers optimize synthetic routes for scalability while minimizing impurities?

  • Methodological Answer : Replace traditional column chromatography with continuous-flow reactors for scalable synthesis. Monitor reaction intermediates via inline FTIR to optimize residence time. For impurity profiling, employ UPLC-MS with a C18 column (e.g., Chromolith®) and gradient elution (0.1% formic acid in acetonitrile/water) .

Q. What computational methods predict interactions between the compound and GABA_A receptors?

  • Methodological Answer : Molecular docking (AutoDock Vina) using GABA_A’s cryo-EM structure (PDB: 6X3T) identifies binding pockets. Free-energy perturbation (FEP) calculations quantify binding affinity changes upon structural modifications. Validate predictions with electrophysiology (patch-clamp) in HEK293 cells expressing α1β2γ2 GABA_A subunits .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.